molecular formula C10H12N2O5S B2579208 Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007921-47-2

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

Cat. No. B2579208
CAS RN: 1007921-47-2
M. Wt: 272.28
InChI Key: VGENJTYTCYSUQH-UHFFFAOYSA-N
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Description

The compound is a derivative of cyanoacetylurea . Cyanoacetylurea derivatives are considered important precursors for heterocyclic synthesis .


Synthesis Analysis

Cyanoacetamides, which are structurally similar to your compound, can be synthesized in several ways. One common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Heterocyclic Synthesis

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Hunnur, Latthe, and Badami (2005) demonstrated its role in the synthesis of thiazole derivatives through 1,3-dipolar cycloaddition reactions, leading to compounds like 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate and its derivatives (Hunnur, Latthe, & Badami, 2005).

Enolate Chemistry

The chemical's enolates have been explored in creating novel thiazole derivatives. Cież and Kalinowska‐Tłuścik (2012) explored the dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids, which produced thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).

Cycloaddition Reactions

Pellegrini et al. (1997) investigated cycloaddition reactions involving dimethyl thiazolidine-2,4-dicarboxylate, revealing insights into its stereochemical properties and applications in synthesizing thiazolidine derivatives (Pellegrini et al., 1997).

Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

Chigorina, Bespalov, and Dotsenko (2019) used dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This synthesis pathway led to various heterocyclization products, highlighting its versatility in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019).

properties

IUPAC Name

dimethyl 3-(2-cyanoacetyl)-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENJTYTCYSUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

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